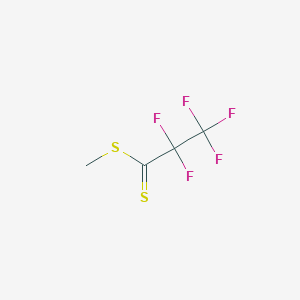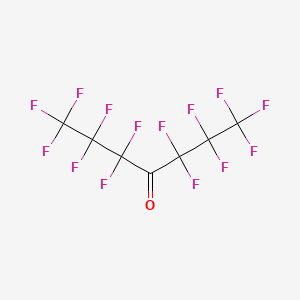
Tetradecafluoroheptan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecafluoroheptan-4-one, also known as 1,1,1,2,2,3,3,5,5,6,6,7,7,7-tetradecafluoroheptan-4-one, is a perfluorinated ketone with the molecular formula C₇F₁₄O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to these properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetradecafluoroheptan-4-one typically involves the fluorination of heptanone derivatives. One common method is the direct fluorination of heptan-4-one using elemental fluorine or fluorinating agents like cobalt trifluoride (CoF₃) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to manage the exothermic nature of the fluorination process. The use of specialized fluorinating agents and catalysts can enhance the yield and purity of the product. Additionally, the process may involve multiple purification steps, including distillation and recrystallization, to obtain high-purity this compound.
化学反应分析
Types of Reactions
Tetradecafluoroheptan-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-withdrawing effect of the fluorine atoms, the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Although resistant to many oxidizing agents, under extreme conditions, it can be oxidized to perfluorinated carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of perfluorinated alcohols or ethers.
Reduction: Formation of tetradecafluoroheptanol.
Oxidation: Formation of perfluorinated carboxylic acids.
科学研究应用
Tetradecafluoroheptan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its inertness and stability.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants, due to its unique properties.
作用机制
The mechanism of action of tetradecafluoroheptan-4-one is primarily based on its strong electron-withdrawing fluorine atoms, which enhance the electrophilicity of the carbonyl carbon. This makes it highly reactive towards nucleophiles. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions, depending on the specific application.
相似化合物的比较
Similar Compounds
Perfluoroheptan-4-one: Similar in structure but with fewer fluorine atoms.
Perfluorooctan-4-one: An extended chain version with similar properties.
Perfluorobutanone: A shorter chain analog with different physical properties.
Uniqueness
Tetradecafluoroheptan-4-one is unique due to its high fluorine content, which imparts exceptional thermal stability, chemical resistance, and low surface energy. These properties make it particularly valuable in applications requiring extreme conditions and high performance.
属性
CAS 编号 |
378-90-5 |
|---|---|
分子式 |
C7F14O |
分子量 |
366.05 g/mol |
IUPAC 名称 |
1,1,1,2,2,3,3,5,5,6,6,7,7,7-tetradecafluoroheptan-4-one |
InChI |
InChI=1S/C7F14O/c8-2(9,4(12,13)6(16,17)18)1(22)3(10,11)5(14,15)7(19,20)21 |
InChI 键 |
MZYSRYKCZXWEGM-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


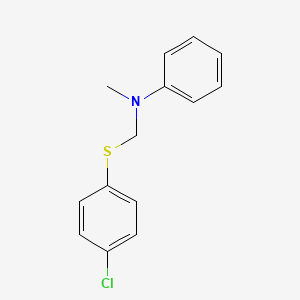
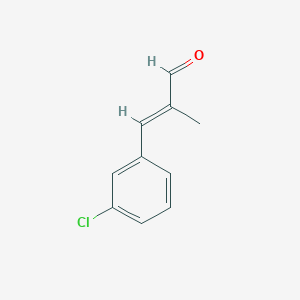

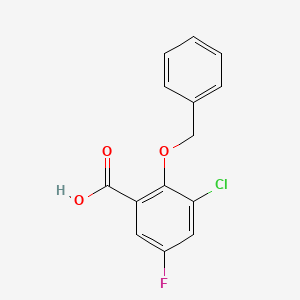
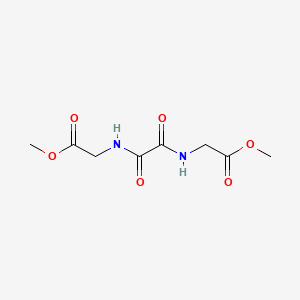
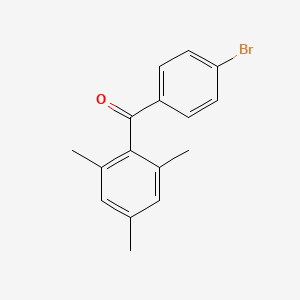
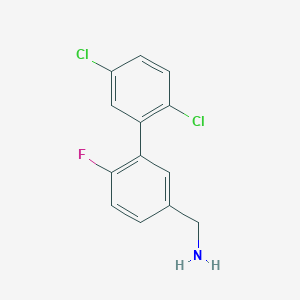
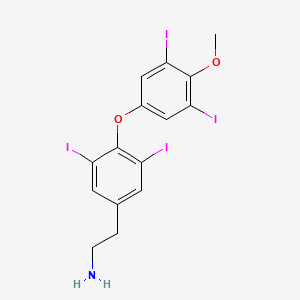


![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,18S,19S)-5',7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B14761862.png)

